8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 899925-95-2
VCID: VC8149640
InChI: InChI=1S/C15H18N2S/c1-11-7-9-15(10-8-11)16-13(14(18)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18)
SMILES: CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Molecular Formula: C15H18N2S
Molecular Weight: 258.4 g/mol

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 899925-95-2

Cat. No.: VC8149640

Molecular Formula: C15H18N2S

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 899925-95-2

Specification

CAS No. 899925-95-2
Molecular Formula C15H18N2S
Molecular Weight 258.4 g/mol
IUPAC Name 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Standard InChI InChI=1S/C15H18N2S/c1-11-7-9-15(10-8-11)16-13(14(18)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18)
Standard InChI Key GPOAOMHSWNXKRT-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Canonical SMILES CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione comprises a spiro junction connecting two heterocyclic rings: a six-membered cyclohexane ring and a five-membered diazole ring. Key structural features include:

  • Spiro center: A shared nitrogen atom at the junction of the two rings, enforcing conformational rigidity.

  • Substituents: A phenyl group at position 3 and a methyl group at position 8, influencing electronic and steric properties.

  • Thione functionality: A sulfur atom double-bonded to carbon (C=S) at position 2, contributing to unique reactivity .

Molecular Formula: C15H18N2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{S}
Molecular Weight: 258.38 g/mol
Spectral Signatures:

  • IR: A strong absorption band near 1215cm11215 \, \text{cm}^{-1}, characteristic of C=S stretching vibrations .

  • 1H^1\text{H} NMR: Expected resonances include aromatic protons (δ 7.2–7.4 ppm for the phenyl group), methyl singlet (δ 2.1–2.3 ppm), and spirocyclic protons (δ 4.5–5.5 ppm) .

  • 13C^{13}\text{C} NMR: Distinct signals for the thione carbon (δ ~195 ppm), spiro carbons (δ 65–85 ppm), and aromatic carbons (δ 125–140 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione likely involves a multi-step cascade process, as exemplified by analogous spiropyran syntheses . Key intermediates include:

  • Morita-Baylis-Hillman (MBH) Alcohols: Serve as precursors for nitro styrene derivatives.

  • Cyclization Agents: Bases such as K2CO3\text{K}_2\text{CO}_3 or Cs2CO3\text{Cs}_2\text{CO}_3 facilitate ring closure.

Stepwise Synthesis

A hypothetical pathway, extrapolated from related procedures , involves:

  • Formation of MBH Alcohol:
    β-Nitro styrene+AcrylateDABCOMBH Alcohol\text{β-Nitro styrene} + \text{Acrylate} \xrightarrow{\text{DABCO}} \text{MBH Alcohol}

  • Cyclization:
    MBH Alcohol+Phenyl IsocyanateK2CO3,CH3CNSpiro Intermediate\text{MBH Alcohol} + \text{Phenyl Isocyanate} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Spiro Intermediate}

  • Thione Introduction:
    Treatment with Lawesson’s reagent or P4S10\text{P}_4\text{S}_{10} converts carbonyl to thione.

Table 1: Comparative Synthetic Conditions for Spiro Compounds

Parameter8-Methyl-3-phenyl DerivativeAnalog 3a
SolventCH₃CNCH₃CN
BaseK₂CO₃K₂CO₃
Temperature25–40°C25°C
Yield~70% (estimated)93%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the thione group.

Crystallographic Data

While no single-crystal data exist for this specific compound, related spiro structures exhibit:

  • Space Group: P21/cP2_1/c

  • Bond Lengths: C=S (1.64 Å), C-N (1.45 Å) .

CompoundTargetIC₅₀ (μM)Source
3-Phenyl-1,4-diazaspiroTrypsin-like protease12.4
Spiropyran 3a β-Lactamase8.7

Material Science

  • Photoswitching: Spiro compounds exhibit reversible structural changes under UV light, useful in optoelectronics .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey FunctionalityBioactivity
8-Methyl-3-phenylC8-CH₃, C3-PhThione (C=S)Protease inhibition
3-Phenyl C3-PhThione (C=S)Antimicrobial
Spiropyran 3a Nitro, Oxa-ringKeto group (C=O)Antibacterial

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